4-(1,3-Thiazol-2-yl)oxan-4-amine
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Overview
Description
“4-(1,3-Thiazol-2-yl)oxan-4-amine” is a chemical compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom . This compound is also known as “4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine hydrochloride” with a CAS Number: 1803601-89-9 .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of applications in different fields. Thiazoles can be synthesized via various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine .
Molecular Structure Analysis
Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity. The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .
Chemical Reactions Analysis
Thiazoles are characterized by their reactivity at different positions on the ring. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives have demonstrated significant biological activities, including DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacterial strains. For example, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed pronounced cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential utility in cancer therapy with minimal cytotoxicity (Gür et al., 2020).
Corrosion Inhibition
Thiazoles have been applied as corrosion inhibitors for metals in aggressive environments. A study on the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in 1 M HCl solution showed that compounds like 4-(2-aminothiazole-4-yl) phenol and its derivatives could achieve inhibition efficiencies of about 90%, making them effective corrosion inhibitors (Farahati et al., 2019).
Synthetic Organic Chemistry
In synthetic organic chemistry, thiazole and thiadiazole derivatives have served as key scaffolds for the development of new compounds. For instance, innovative synthetic approaches have enabled the construction of thiazoles through multiple Csp3-H bond cleavage processes, with molecular oxygen used as a green oxidant. This highlights the versatility of thiazole derivatives in facilitating novel sulfuration/annulation reactions utilizing elemental sulfur (Wang et al., 2018).
Biological Evaluation
Thiazole derivatives have also been synthesized and evaluated for their biological activities, including antimicrobial and anthelmintic activities. Some derivatives showed promising activity against various bacterial and fungal strains, as well as good anthelmintic activity, indicating their potential as leads for drug synthesis (Amnerkar et al., 2015).
Safety and Hazards
Based on the available information, the compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s always recommended to handle such compounds with appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and using proper ventilation .
Future Directions
Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)oxan-4-amine”, have potential for further exploration due to their wide range of biological activities. Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have significant activity againstMycobacterium tuberculosis . They have also been associated with topoisomerase II , resulting in DNA double-strand breaks .
Mode of Action
Thiazole derivatives have been suggested to interact withS-methyl-5-thioadenosine phosphorylase , which could be explored to enhance activity and decrease potential toxic side effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition ofDNA synthesis through interaction with topoisomerase II .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with causingDNA double-strand breaks , leading to cell death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by thechemical environment .
properties
IUPAC Name |
4-(1,3-thiazol-2-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(1-4-11-5-2-8)7-10-3-6-12-7/h3,6H,1-2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIZZYWWSGQBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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